

Application of AcLys-PABC-VC-Aur0101 in Solid Tumor Research

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Compound of Interest

Compound Name: AcLys-PABC-VC-Aur0101

Cat. No.: B11930063

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Application Notes

Product Name: **AcLys-PABC-VC-Aur0101**

Description: **AcLys-PABC-VC-Aur0101** is a drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs) for solid tumor therapy.[1][2] This conjugate comprises the potent anti-mitotic agent Aur0101, an auristatin derivative, connected to a cleavable linker system. The linker consists of a valine-citrulline (VC) dipeptide, a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer, and an acetyllysine (AcLys) component for conjugation to a targeting antibody.[1][2] This drug-linker is frequently utilized in the creation of ADCs targeting the CXCR4 receptor, which is overexpressed in a variety of solid tumors.[1][2][3][4]

Mechanism of Action: The **AcLys-PABC-VC-Aur0101** drug-linker is conjugated to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen on the surface of cancer cells. The resulting ADC circulates in the bloodstream with the cytotoxic payload inactive. Upon binding to the target antigen, the ADC is internalized by the cancer cell, typically through receptor-mediated endocytosis, and trafficked to the lysosome.[3][5] Inside the acidic environment of the lysosome, the VC linker is cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[5][6] This cleavage initiates the release of the PABC spacer, which in turn liberates the active Aur0101 payload into the cytoplasm.[5][7] Aur0101 then binds to tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis.[3][5]

Applications in Solid Tumor Research:

- Preclinical evaluation of ADCs: This drug-linker can be conjugated to novel or established antibodies targeting various solid tumor antigens to create and test new ADC candidates.
- Target validation: Researchers can use ADCs created with this conjugate to validate the potential of specific cell surface proteins as targets for ADC therapy in solid tumors.
- In vitro and in vivo studies: The resulting ADCs can be used in a range of in vitro assays (e.g., cytotoxicity, apoptosis) and in vivo models (e.g., xenografts) to study their efficacy and mechanism of action against solid tumors.[8][9]

Storage and Handling: The **AcLys-PABC-VC-Aur0101** conjugate should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months), protected from light and under a nitrogen atmosphere.[2] Stock solutions should be prepared in a suitable solvent like DMSO.[2]

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of an ADC constructed with **AcLys-PABC-VC-Aur0101** against a solid tumor cell line.

Materials:

- Target solid tumor cell line (e.g., HER2-positive SK-BR-3, CXCR4-positive MDA-MB-231)
- Isotype control ADC (non-targeting antibody conjugated with **AcLys-PABC-VC-Aur0101**)
- Complete cell culture medium
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Prepare serial dilutions of the test ADC and the isotype control ADC in complete cell culture medium.
- Remove the old medium from the cell plates and add the ADC dilutions. Include wells with untreated cells as a negative control.
- Incubate the plates for a period determined by the cell doubling time (e.g., 72-120 hours).
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure the signal (luminescence or absorbance) using a plate reader.
- Calculate cell viability as a percentage relative to the untreated control cells.
- Plot the viability against the ADC concentration and determine the IC₅₀ value using a non-linear regression analysis.

Antibody Internalization Assay

This protocol describes a method to confirm that the ADC is being internalized by the target cells, which is a prerequisite for payload release.

Materials:

- Target solid tumor cell line
- Test ADC and isotype control ADC
- Fluorescently labeled secondary antibody (e.g., goat anti-human IgG-Alexa Fluor 488) or a pH-sensitive dye labeling kit for the primary antibody.^[10]
- Confocal microscope or flow cytometer
- Cell culture plates or chamber slides

Procedure (Confocal Microscopy):

- Seed cells on chamber slides and allow them to adhere.
- Treat the cells with the test ADC or isotype control ADC at a specific concentration (e.g., 1-10 µg/mL) for various time points (e.g., 1, 4, 24 hours) at 37°C.[\[11\]](#)
- Wash the cells with cold PBS to remove unbound ADC.
- Fix and permeabilize the cells as required by the chosen staining method.
- Incubate with a fluorescently labeled secondary antibody to detect the internalized ADC.
- Stain for cellular compartments if desired (e.g., lysosomal markers like LAMP1).
- Mount the slides and visualize the cells using a confocal microscope to observe the co-localization of the ADC with intracellular compartments.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model of a human solid tumor.

Materials:

- Immunocompromised mice (e.g., NOD-SCID, nude mice)
- Human solid tumor cell line
- Test ADC, isotype control ADC, and vehicle control
- Calipers for tumor measurement
- Sterile syringes and needles

Procedure:

- Subcutaneously implant human tumor cells into the flank of the mice.
- Monitor tumor growth until the tumors reach a specified volume (e.g., 100-200 mm³).

- Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, test ADC at different doses).
- Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to a predetermined schedule (e.g., once weekly for 3 weeks).
- Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
- Plot the mean tumor volume over time for each group to assess treatment efficacy.

Data Presentation

Table 1: Representative In Vitro Cytotoxicity of Auristatin-Based ADCs in Solid Tumor Cell Lines

Cell Line	Target Antigen	ADC	IC50 (ng/mL)
SK-BR-3	HER2	Anti-HER2-VC-MMAE	~10-50
NCI-N87	HER2	Anti-HER2-VC-MMAE	~20-100
MDA-MB-468	EGFR	Anti-EGFR-VC-MMAE	~50-200
BxPC-3	Mesothelin	Anti-Mesothelin-VC-MMAE	~30-150

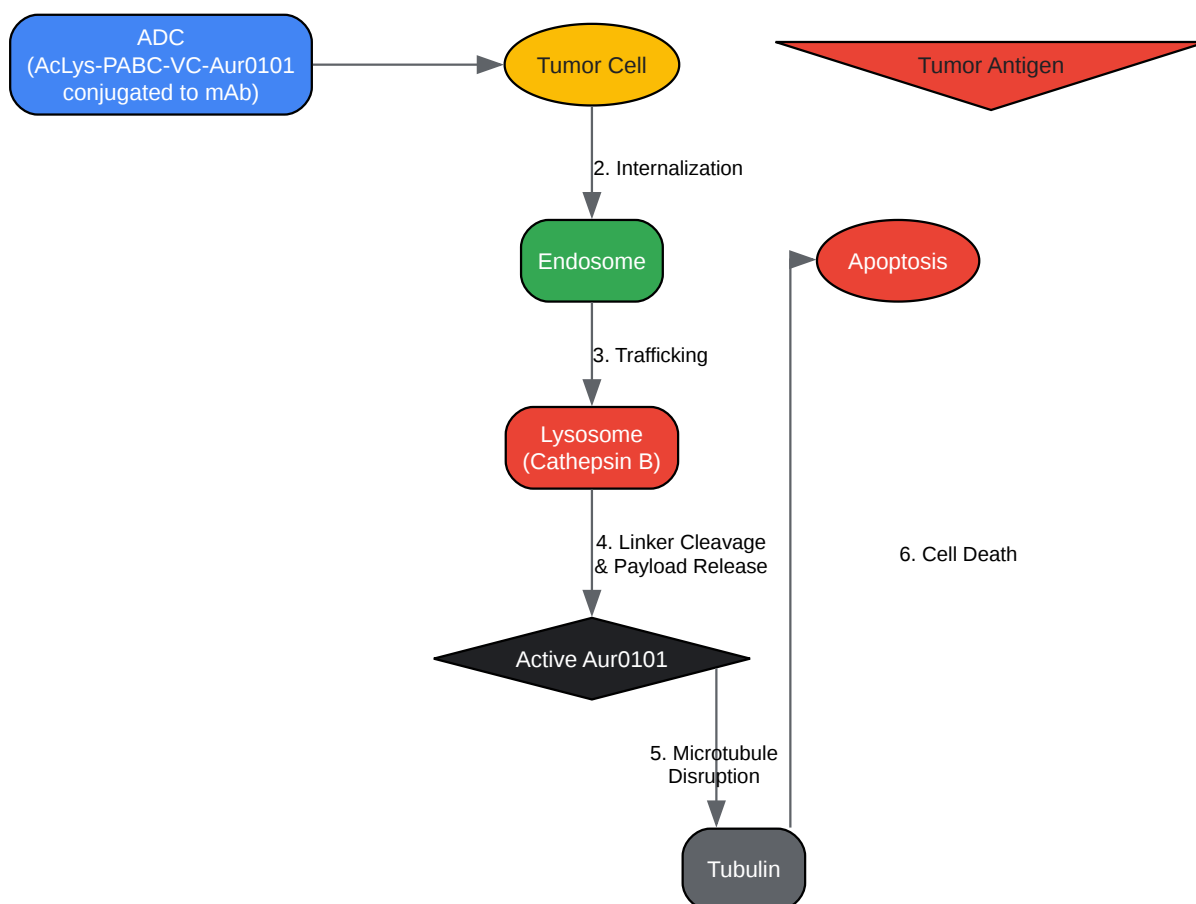
Note: The IC50 values are representative and will vary depending on the specific antibody, drug-to-antibody ratio (DAR), and experimental conditions.

Table 2: Representative In Vivo Efficacy of Auristatin-Based ADCs in Xenograft Models

Tumor Model	Treatment Group	Dose (mg/kg)	Tumor Growth Inhibition (%)
NCI-N87 Gastric	Anti-HER2-VC-MMAE	3	>80
JIMT-1 Breast	Anti-HER2-VC-MMAE	5	~70
OVCAR-3 Ovarian	Anti-FR α -VC-MMAE	3	>90
A431 Skin	Anti-EGFR-VC-MMAE	5	~65

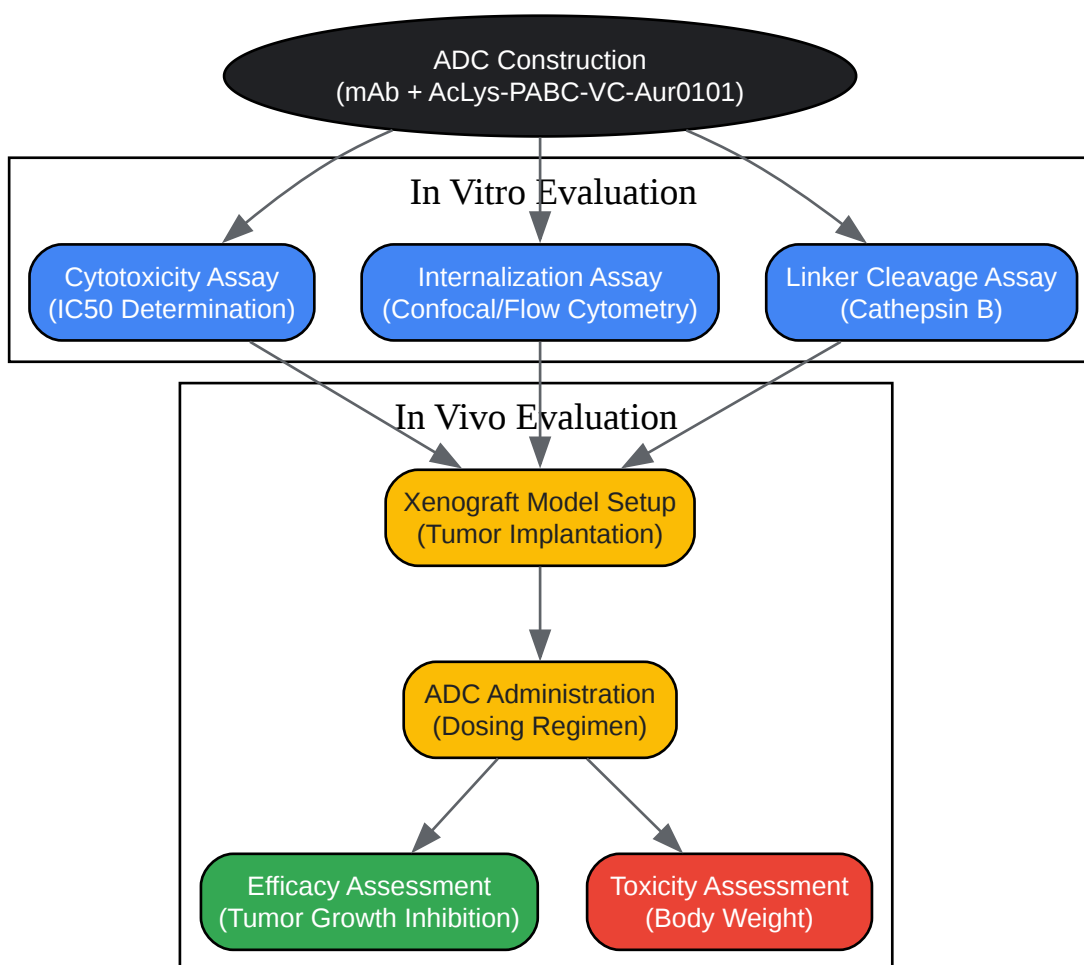
Note: Tumor growth inhibition is typically measured at the end of the study compared to the vehicle control group. Values are representative and depend on the model and dosing regimen.

Mandatory Visualization



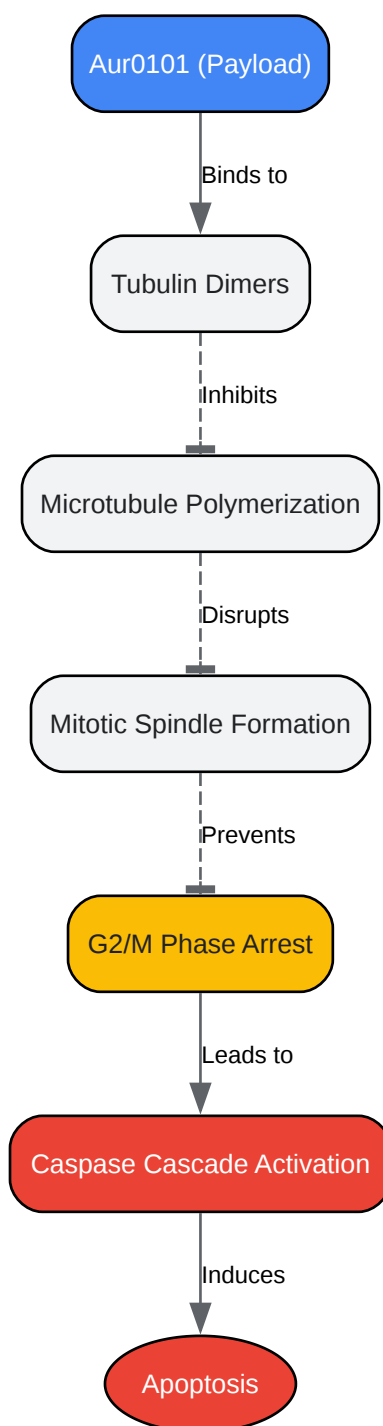
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Caption: Mechanism of action of an ADC utilizing **AcLys-PABC-VC-Aur0101**.



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Caption: Experimental workflow for solid tumor research using the ADC.



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Caption: Signaling pathway of Aur0101-induced apoptosis.

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